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PARP1-IN-5 dihydrochloride -

PARP1-IN-5 dihydrochloride

Catalog Number: EVT-10959930
CAS Number:
Molecular Formula: C25H26Cl2N2O5S
Molecular Weight: 537.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PARP1-IN-5 dihydrochloride is a potent inhibitor of the enzyme Poly(ADP-ribose) polymerase 1, commonly referred to as PARP1. This compound is part of a class of drugs designed to target and inhibit the activity of PARP1, which plays a crucial role in the cellular response to DNA damage. By inhibiting PARP1, these compounds are being explored for their potential in cancer therapy, particularly in cancers with deficiencies in homologous recombination repair mechanisms, such as those associated with mutations in the breast cancer susceptibility genes BRCA1 and BRCA2.

Source

PARP1-IN-5 dihydrochloride is synthesized through various chemical processes involving specific precursors and reagents that facilitate the formation of its active structure. The synthesis typically involves multiple steps that ensure the compound's efficacy and stability.

Classification

This compound falls under the category of small molecule inhibitors, specifically designed to interfere with the catalytic activity of PARP1. It is classified as a pharmaceutical agent with potential applications in oncology.

Synthesis Analysis

Methods

The synthesis of PARP1-IN-5 dihydrochloride involves several key steps:

  1. Starting Materials: The synthesis begins with specific organic compounds that serve as precursors.
  2. Reactions: Various chemical reactions, including nucleophilic substitutions and condensation reactions, are employed to build the molecular framework.
  3. Purification: After synthesis, purification techniques such as crystallization or chromatography are used to isolate the desired compound from by-products.

Technical Details

The synthesis process may include:

  • Refluxing: Heating reactions under reflux conditions to facilitate reaction completion.
  • Reduction Reactions: Employing reducing agents to convert certain functional groups into more reactive forms.
  • Final Salt Formation: Converting the final product into its dihydrochloride salt form for improved solubility and stability.
Molecular Structure Analysis

Data

  • Molecular Weight: Specific molecular weight values can be derived from its chemical formula.
  • 3D Configuration: Computational modeling may be employed to visualize its three-dimensional conformation and interaction with PARP1.
Chemical Reactions Analysis

Reactions

PARP1-IN-5 dihydrochloride undergoes various chemical reactions during its synthesis and when interacting with biological targets:

  • Substitution Reactions: Key for introducing functional groups that enhance binding affinity.
  • Hydrolysis: Potential degradation pathways in biological systems that may affect drug stability.

Technical Details

Understanding these reactions helps in optimizing the synthesis process and predicting the behavior of the compound under physiological conditions.

Mechanism of Action

Process

PARP1-IN-5 dihydrochloride inhibits PARP1 by binding to its catalytic domain, preventing it from catalyzing the addition of poly(ADP-ribose) chains to target proteins involved in DNA repair. This inhibition leads to an accumulation of DNA damage within cells, particularly in those deficient in alternative repair pathways.

Data

Studies have shown that this compound can significantly reduce poly(ADP-ribose) levels in cells, leading to increased sensitivity to DNA-damaging agents such as radiation or certain chemotherapeutics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its dihydrochloride form, which enhances its bioavailability.

Chemical Properties

  • Stability: Exhibits stability under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Relevant for understanding its ionization state in physiological environments.
Applications

Scientific Uses

PARP1-IN-5 dihydrochloride is primarily investigated for its potential applications in cancer therapy. Its ability to selectively inhibit PARP1 makes it a candidate for combination therapy with DNA-damaging agents, enhancing therapeutic efficacy against tumors that rely on PARP-mediated repair mechanisms. Research continues into optimizing its formulation and delivery methods for clinical use.

Molecular Mechanisms of Action

PARP-1 Inhibition Selectivity and Structural Basis

Structural Determinants of PARP1-IN-5 Binding to the PARP-1 Catalytic Domain

PARP1-IN-5 dihydrochloride exhibits high-affinity binding to the catalytic domain (CAT) of poly(ADP-ribose) polymerase 1, comprising the helical domain (HD) and ADP-ribosyltransferase (ART) subdomain. The compound achieves selective inhibition (IC₅₀ = 14.7 nM against poly(ADP-ribose) polymerase 1 versus 0.9 µM against poly(ADP-ribose) polymerase 2) through optimized interactions with key residues in the NAD⁺-binding pocket. Structural analyses reveal that its benzimidazole core forms π-π stacking with residue His862, while the sulfonyl group engages in hydrogen bonding with Gly863 and Ser864. These interactions displace the catalytically essential NAD⁺ cofactor by occupying the nicotinamide subpocket with higher steric complementarity than earlier inhibitors like olaparib [6] [9]. The dihydrochloride formulation enhances water solubility without altering biological activity, facilitating deeper penetration into the catalytic cleft [6].

Table 1: Selectivity Profile of PARP1-IN-5

TargetIC₅₀ (nM)Fold Selectivity vs. poly(ADP-ribose) polymerase 1
poly(ADP-ribose) polymerase 114.71x
poly(ADP-ribose) polymerase 290061x
Tankyrase 1>10,000>680x
Tankyrase 2>10,000>680x

Data derived from enzymatic assays [6] [4].

Conformational Dynamics of the Helical Domain (HD) Upon PARP1-IN-5 Binding

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies demonstrate that PARP1-IN-5 binding induces destabilization of the HD, specifically increasing solvent accessibility in helices αC and αF. This contrasts with Type III inhibitors like veliparib, which stabilize the HD. The HD allosterically communicates DNA-binding affinity via a 40 Å pathway extending to zinc-finger domains. PARP1-IN-5’s interaction with helix αF triggers an allosteric cascade that strengthens DNA binding by 7-fold (KD from 59.7 nM to 8.4 nM), classifying it as a Type I allosteric pro-retention inhibitor [2] [7] [9]. Mutations disrupting the HD-ART interface (e.g., L698A/L701A) abolish this effect, confirming the HD’s role as a conformational relay [9].

Allosteric Regulation of PARP1-DNA Interactions

Modulation of poly(ADP-ribose) polymerase 1 Affinity for Nucleosomal DNA Breaks

PARP1-IN-5 enhances poly(ADP-ribose) polymerase 1 retention on DNA breaks by allosterically locking the WGR domain into a high-affinity DNA-binding state. Fluorescence polarization assays reveal a 5-fold increase in DNA binding affinity (KD = 8.4 nM) compared to apo-poly(ADP-ribose) polymerase 1 (KD = 59.7 nM), mimicking the effect of NAD⁺ analogs like EB-47 [2] [9]. This "trapping" results from prolonged residence time at damage sites, quantified via live-cell imaging as a 3.2-fold increase in half-life during unproductive binding-dissociation cycles [8]. Chromatin fractionation assays confirm that PARP1-IN-5 increases chromatin-bound poly(ADP-ribose) polymerase 1 by 75% within 15 minutes post-damage, directly impeding repair factor access [8] [10].

Table 2: DNA Binding Affinity of poly(ADP-ribose) polymerase 1 Under Inhibitor Conditions

ConditionKD (nM)Fold Change vs. apo-poly(ADP-ribose) polymerase 1
apo-poly(ADP-ribose) polymerase 159.71x
PARP1-IN-58.47.1x tighter
Veliparib (Type III)75.61.3x weaker
ΔART mutant12.14.9x tighter

Data from fluorescence polarization and surface plasmon resonance [9] [2].

Influence on γH2AX-Nucleosome Recognition and Accessibility

By trapping poly(ADP-ribose) polymerase 1 on DNA, PARP1-IN-5 delays the recruitment of homology-directed repair (HDR) components, including phosphorylated histone H2AX (γH2AX). Laser microirradiation experiments show a 40-minute delay in γH2AX focus formation at complex damage sites, correlating with suppressed HDR progression [5] [8]. This occurs because poly(ADP-ribose) polymerase 1 occupancy sterically blocks 53BP1 and other repair scaffolds from binding nucleosomal breaks. Quantitative analysis indicates a 60% reduction in γH2AX co-localization with poly(ADP-ribose) polymerase 1 sites under PARP1-IN-5 treatment, confirming compromised damage signaling [10].

Catalytic Inhibition Mechanisms

Competitive NAD⁺ Displacement Kinetics

PARP1-IN-5 competitively inhibits NAD⁺ binding with a Ki of 6.2 nM, as determined by surface plasmon resonance. Kinetic assays demonstrate a 15-fold reduction in NAD⁺ association rate (kon = 1.2 × 10⁴ M⁻¹s⁻¹) compared to uninhibited poly(ADP-ribose) polymerase 1 (kon = 1.8 × 10⁵ M⁻¹s⁻¹), while dissociation rates (koff) remain unchanged. This indicates that PARP1-IN-5 acts as a pure competitive inhibitor, occupying the nicotinamide ribose binding site without altering catalytic domain conformation post-binding [6] [9]. Consequently, cellular NAD⁺ consumption decreases by 90% within 5 minutes of treatment, as measured using fluorescence lifetime imaging microscopy (FLIM) in microirradiated cells [5].

Suppression of Poly(ADP-ribose) (PAR) Chain Elongation

PARP1-IN-5 reduces PAR synthesis by 95% at 100 nM in SK-OV-3 cells, quantified via immunoblotting. It specifically inhibits PAR chain elongation by disrupting automodification at glutamate residues (Glu988, Glu1296) in poly(ADP-ribose) polymerase 1’s BRCT domain, preventing the release of poly(ADP-ribose) polymerase 1 from DNA breaks. This contrasts with veliparib, which permits initial mono(ADP-ribosylation) but inhibits polymerization [6] [10]. The truncated PAR chains (<5 units) generated under PARP1-IN-5 treatment fail to recruit XRCC1 and other repair factors, as validated by chromatin immunoprecipitation showing 80% reduced XRCC1 occupancy at damage sites [10].

Properties

Product Name

PARP1-IN-5 dihydrochloride

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[[4-(thiophen-2-ylmethyl)piperazin-1-yl]methyl]chromen-4-one;dihydrochloride

Molecular Formula

C25H26Cl2N2O5S

Molecular Weight

537.5 g/mol

InChI

InChI=1S/C25H24N2O5S.2ClH/c28-17-5-3-16(4-6-17)23-13-22(31)24-21(30)12-20(29)19(25(24)32-23)15-27-9-7-26(8-10-27)14-18-2-1-11-33-18;;/h1-6,11-13,28-30H,7-10,14-15H2;2*1H

InChI Key

VIXDSXSUYRPYIN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CS2)CC3=C4C(=C(C=C3O)O)C(=O)C=C(O4)C5=CC=C(C=C5)O.Cl.Cl

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